molecular formula C10H22O4S4 B019404 1,8-Octadiyl Bismethanethiosulfonate CAS No. 4356-71-2

1,8-Octadiyl Bismethanethiosulfonate

Cat. No.: B019404
CAS No.: 4356-71-2
M. Wt: 334.5 g/mol
InChI Key: QJELQMUTDNOWHY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,8-Octadiyl Bismethanethiosulfonate interacts with various enzymes, proteins, and other biomolecules. It is particularly known for its ability to crosslink molecules through their sulfhydryl groups . The nature of these interactions is primarily covalent, leading to the formation of stable complexes.

Cellular Effects

The effects of this compound on cells are largely dependent on the specific biomolecules it interacts with. For instance, it has been used in studies involving the human multidrug resistance P-glycoprotein (P-gp), where it was found to affect the folding of ATP-binding cassette proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form covalent bonds with sulfhydryl groups . This allows it to crosslink biomolecules, potentially affecting their function. For example, it can influence enzyme activity by crosslinking key residues in the active site .

Metabolic Pathways

Given its reactivity with sulfhydryl groups, it may interact with enzymes or cofactors containing these groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The process typically involves the reaction of octadiol with methanethiosulfonate reagents under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of 1,8-Octadiyl Bismethanethiosulfonate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions: 1,8-Octadiyl Bismethanethiosulfonate primarily undergoes substitution reactions, particularly with sulfhydryl groups. This reactivity makes it a valuable tool in crosslinking studies where it forms stable bonds with cysteine residues in proteins .

Common Reagents and Conditions: The compound reacts efficiently with sulfhydryl groups in the presence of mild reducing agents. Typical conditions include a neutral to slightly basic pH and ambient temperature, which facilitate the formation of stable thioether bonds .

Major Products Formed: The primary products formed from reactions involving this compound are crosslinked proteins or peptides. These crosslinked products are crucial for studying protein-protein interactions and structural biology .

Comparison with Similar Compounds

Uniqueness: 1,8-Octadiyl Bismethanethiosulfonate is unique due to its specific reactivity with sulfhydryl groups and its ability to form stable crosslinks under mild conditions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of biochemical applications .

Properties

IUPAC Name

1,8-bis(methylsulfonylsulfanyl)octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4S4/c1-17(11,12)15-9-7-5-3-4-6-8-10-16-18(2,13)14/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJELQMUTDNOWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326321
Record name 1,8-Octadiyl Bismethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4356-71-2
Record name NSC527039
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,8-Octadiyl Bismethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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